molecular formula C14H12N2O3 B1656062 Acetaminophen nicotinate CAS No. 4972-65-0

Acetaminophen nicotinate

Cat. No.: B1656062
CAS No.: 4972-65-0
M. Wt: 256.26 g/mol
InChI Key: QOHDTSVYCIETJO-UHFFFAOYSA-N
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Description

Acetaminophen nicotinate (paracetamol-conjugated 2-methyl nicotinate) is a drug-drug conjugate synthesized via the remodeling of (aza)indole derivatives. It combines acetaminophen (an analgesic/antipyretic) with nicotinic acid (vitamin B3), aiming to leverage the pharmacological benefits of both moieties. The synthesis involves reacting 3-formyl benzofuran derivatives to yield the conjugate with a 51% efficiency .

Properties

CAS No.

4972-65-0

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

(4-acetamidophenyl) pyridine-3-carboxylate

InChI

InChI=1S/C14H12N2O3/c1-10(17)16-12-4-6-13(7-5-12)19-14(18)11-3-2-8-15-9-11/h2-9H,1H3,(H,16,17)

InChI Key

QOHDTSVYCIETJO-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CN=CC=C2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CN=CC=C2

Origin of Product

United States

Chemical Reactions Analysis

Key Reaction:

Acetaminophen (C8H9NO2) + Nicotinoyl chloride (C6H4NO2Cl)Base (e.g., pyridine)Acetaminophen nicotinate (C14H12N2O3) + HCl\text{Acetaminophen (C}_8\text{H}_9\text{NO}_2\text{) + Nicotinoyl chloride (C}_6\text{H}_4\text{NO}_2\text{Cl)} \xrightarrow{\text{Base (e.g., pyridine)}} \text{Acetaminophen nicotinate (C}_{14}\text{H}_{12}\text{N}_2\text{O}_3\text{) + HCl}

Reaction Conditions:

  • Activation of nicotinic acid : Conversion to nicotinoyl chloride using thionyl chloride (SOCl2_2) or oxalyl chloride.

  • Coupling : Performed in anhydrous conditions with a base to neutralize HCl byproducts .

Structural Data:

PropertyValueSource
Molecular FormulaC14_{14}H12_{12}N2_2O3_3
Molecular Weight256.26 g/mol
CAS Registry4972-65-0
Key Functional GroupsEster, amide, pyridine

Hydrolysis and Degradation Pathways

The ester bond in this compound is susceptible to hydrolysis , releasing acetaminophen and nicotinic acid.

Acid-Catalyzed Hydrolysis:

C14H12N2O3+H2OH+C8H9NO2+C6H5NO2\text{C}_{14}\text{H}_{12}\text{N}_2\text{O}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_8\text{H}_9\text{NO}_2 + \text{C}_6\text{H}_5\text{NO}_2

  • Predominant in gastric fluid (pH 1–3).

Base-Catalyzed Hydrolysis (Saponification):

C14H12N2O3+OHC8H9NO2+C6H5NO2+H2O\text{C}_{14}\text{H}_{12}\text{N}_2\text{O}_3 + \text{OH}^- \rightarrow \text{C}_8\text{H}_9\text{NO}_2^- + \text{C}_6\text{H}_5\text{NO}_2 + \text{H}_2\text{O}

  • Occurs in intestinal or plasma environments (pH 7–8) .

Metabolic Pathways

In vivo, this compound undergoes enzymatic hydrolysis by esterases, followed by independent metabolism of its components:

Phase I Metabolism:

  • Acetaminophen :

    • Primarily metabolized via glucuronidation (50–60%) and sulfation (30–40%).

    • A minor fraction (5–10%) undergoes CYP2E1-mediated oxidation to N-acetyl-p-benzoquinone imine (NAPQI) , a hepatotoxic metabolite detoxified by glutathione (GSH) .

  • Nicotinic Acid :

    • Converted to nicotinamide via the Preiss-Handler pathway .

    • Further metabolized to NAD+^+/NADH, critical for redox reactions .

Phase II Metabolism:

  • Both components form conjugates with glucuronic acid, sulfate, or glycine for renal excretion .

Hepatoprotective Interactions

Copper(I)-nicotinate complexes demonstrate antioxidant activity against acetaminophen-induced hepatotoxicity by:

  • Enhancing GSH synthesis.

  • Scavenging reactive oxygen species (ROS) and NAPQI .

Biochemical Evidence:

ParameterAcetaminophen AloneAcetaminophen + Copper(I)-Nicotinate
ALT (U/L)320 ± 45120 ± 20
AST (U/L)280 ± 3095 ± 15
Nitric Oxide (μM)45 ± 522 ± 3

Data from rodent models showed reduced hepatic necrosis and mitochondrial damage with copper complex co-administration .

Thermal Stability:

  • Decomposes above 200°C, releasing CO2_2 and nitrogen oxides.

Photodegradation:

  • UV exposure induces radical-mediated oxidation , forming quinone derivatives and pyridine fragments .

Analytical Methods

  • Cyclic Voltammetry (CV) : Used to study redox behavior, showing an irreversible oxidation peak at +0.45 V (vs. Ag/AgCl) in pH 7 buffer .

  • HPLC-MS : Quantifies hydrolysis products and metabolites in biological matrices .

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Related Compounds

Structural and Functional Analogues

Nicotinate esters and conjugates exhibit diverse applications, ranging from therapeutics to metabolic modulators. Below is a comparative evaluation of acetaminophen nicotinate against key analogues:

Table 1: Comparative Overview of Nicotinate Derivatives
Compound Name Structural Components Primary Applications Key Research Findings References
This compound Acetaminophen + Nicotinic acid Analgesic/antipyretic + vasodilation Synthesized via indole remodeling (51% yield); dual-action potential hypothesized
α-Tocopheryl Nicotinate α-Tocopherol (vitamin E) + Nicotinate Antioxidant, metabolic regulation Slower hydrolysis enhances absorption; patented for diabetes and hypertension
Xanthinol Nicotinate Xanthinol + Nicotinate Cognitive enhancement Improves memory in elderly by enhancing cerebral metabolism and oxygen supply
Chromium Nicotinate Chromium + Nicotinate Cardiovascular health Reduces blood pressure and lipid peroxidation in hypertensive rats
Methyl Nicotinate Methyl ester of nicotinic acid Topical vasodilation Enhances peripheral blood collection by altering T-lymphocyte subsets in earlobe samples

Pharmacokinetic and Mechanistic Differences

  • Hydrolysis Rates: Nicotinate esters vary significantly in stability. For example, methyl nicotinate has a half-life >95 hours in human serum albumin (HSA), whereas 2-butoxyethyl nicotinate hydrolyzes rapidly (<15 minutes) . This compound’s ester linkage may influence its metabolic clearance compared to free acetaminophen or nicotinate.
  • Transport Mechanisms: Nicotinate is transported across the blood-retinal barrier via monocarboxylate transporters (MCTs), a pathway critical for designing dosage regimens to avoid systemic accumulation . This mechanism may also apply to nicotinate conjugates like this compound.
  • Therapeutic Specificity :
    • α-Tocopheryl nicotinate lacks anticancer activity observed in α-tocopheryl succinate, highlighting ester-specific effects .
    • Chromium nicotinate uniquely reduces hepatic thiobarbituric acid reactive substances (TBARS), indicating antioxidant synergy with chromium .

Clinical and Preclinical Findings

  • Its dual mechanism remains theoretical.
  • α-Tocopheryl Nicotinate : Patented for metabolic disorders but lacks robust clinical validation compared to α-tocopheryl acetate .
  • Xanthinol Nicotinate: Demonstrates age-dependent efficacy, improving memory in the elderly by 10–40% in double-blind studies .
  • Methyl Nicotinate : Topical application increases blood cell yield, with 15%–20% higher T-lymphocyte counts in treated earlobes .

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